molecular formula C14H10F2O2 B1443151 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid CAS No. 1284930-58-0

3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid

Cat. No.: B1443151
CAS No.: 1284930-58-0
M. Wt: 248.22 g/mol
InChI Key: FUVOMDPCBPLUTC-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid is an organic compound with the molecular formula C 14 H 10 F 2 O 2 and a molecular weight of 248.22 g/mol . This bifluorinated benzoic acid derivative features a disubstituted biphenyl core structure, which may be of significant interest in medicinal chemistry and materials science research. The specific placement of the fluorine atoms and the methyl group on the aromatic rings makes it a potential candidate for use as a key building block in the synthesis of more complex molecules, such as pharmaceutical intermediates or ligands for catalysis . Researchers may also employ this compound in structure-activity relationship (SAR) studies to investigate the effects of halogen substitution on molecular properties like bioavailability, lipophilicity, and binding affinity. The compound is associated with the CAS registry number 1284930-58-0 and should be stored and handled according to safe laboratory practices . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-6-10(15)3-5-11(8)12-4-2-9(14(17)18)7-13(12)16/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVOMDPCBPLUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1284930-58-0
Record name 3-fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid
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Biological Activity

3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms in its structure can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H10F2O2C_{14}H_{10}F_2O_2. The structure is characterized by two fluorine substituents and a benzoic acid moiety, which enhances its lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The fluorine atoms can enhance the compound's binding affinity, potentially leading to altered enzyme kinetics or receptor activation/inhibition.

Proposed Mechanisms

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate the activity of receptors, affecting signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Recent studies have indicated that fluorinated benzoic acids exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
This compoundMCF7 (Breast)18.8
HCT116 (Colon)29.3
K562 (Leukemia)0.96

These results suggest that modifications in the structure can lead to enhanced biological activities against specific cancer types.

Case Study: Structure-Activity Relationship (SAR)

In a study examining derivatives of fluorinated benzoic acids, it was found that the positioning of fluorine atoms significantly affected the anticancer potency of the compounds. For example, a derivative with a para-fluoro substitution exhibited lower activity compared to one with a meta-fluoro substitution, indicating that structural optimization is crucial for enhancing biological efficacy .

Pharmacological Applications

The unique properties of this compound make it a potential candidate for various pharmacological applications:

  • Antimicrobial Agents : Similar compounds have been evaluated for their antimicrobial properties, showing effectiveness against pathogenic bacteria.
  • Anti-inflammatory Agents : Due to its ability to modulate enzyme activity, this compound may also serve as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes.

Scientific Research Applications

Medicinal Chemistry

Biological Activity
The presence of fluorine atoms in 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid enhances its pharmacokinetic and pharmacodynamic properties, making it a valuable intermediate in drug discovery. Fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. This compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and potentially leading to therapeutic effects in various diseases.

Case Study: Anticancer Activity
Research indicates that fluorinated benzoic acids can inhibit cancer cell proliferation. For instance, a study demonstrated that similar fluorinated compounds showed significant cytotoxic effects against breast cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways . The unique substitution pattern of this compound could similarly be explored for anticancer activity.

Organic Synthesis

Building Block in Synthesis
This compound serves as a vital building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions. For example, it can be utilized in Suzuki-Miyaura coupling reactions to create biaryl compounds, which are significant in pharmaceuticals and agrochemicals .

Reaction Type Description
Nucleophilic SubstitutionFluorine atoms can be replaced by nucleophiles.
Coupling ReactionsForms biaryl compounds via palladium-catalyzed methods.

Material Science

Advanced Materials Development
The compound's unique properties make it suitable for producing specialty chemicals and materials with specific functionalities. In particular, its fluorinated structure contributes to enhanced thermal stability and chemical resistance, making it ideal for applications in coatings and polymers.

Case Study: Coating Applications
Fluorinated compounds are known for their hydrophobic properties, which can be beneficial in developing water-repellent coatings. Research has shown that incorporating fluorinated benzoic acids into polymer matrices can significantly improve their water resistance and durability .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound can be used to manufacture specialty chemicals that require specific chemical properties. Its synthesis can be optimized for large-scale production while maintaining high purity levels.

Industrial Use Description
Specialty ChemicalsUtilized in the production of high-performance materials.
Pharmaceutical IntermediatesServes as an intermediate for various drug formulations.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 3-Fluoro-4-(trifluoromethyl)benzoic Acid (CAS: 115754-21-7):

    • Molecular Formula : C₈H₄F₄O₂ (MW: 208.11 g/mol).
    • The trifluoromethyl (-CF₃) group at the 4-position is a strong electron-withdrawing group, increasing the acidity of the benzoic acid (pKa ~1.5–2.0) compared to the target compound.
    • Applications: Widely used in drug discovery for its metabolic stability and enhanced binding affinity to hydrophobic protein pockets .
  • 4-(4-Amino-2-fluorophenyl)benzoic Acid: Molecular Formula: C₁₃H₁₀FNO₂ (MW: 231.22 g/mol). The amino (-NH₂) group introduces hydrogen-bonding capability, improving water solubility but reducing lipophilicity. This contrasts with the target compound’s methyl and fluorine substituents, which prioritize lipophilicity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid 248.22 Not reported ~3.1
3-Fluoro-4-(trifluoromethyl)benzoic acid 208.11 174–179 ~2.8
3-Fluoro-4-methylbenzoic acid 154.13 169–171 ~2.2
4-Fluoro-2-methylbenzoic acid 154.13 Not reported ~2.0

Key Observations :

  • The biphenyl structure of the target compound increases molecular weight and steric bulk compared to simpler mono-aryl derivatives.
  • The trifluoromethyl analog has a higher melting point due to stronger intermolecular interactions (dipole-dipole from -CF₃) .

Pharmacological Potential

  • 5-Fluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2-yl)benzoic Acid (Intermediate 26 in EP 3 532 474 B1):

    • A patented intermediate in kinase inhibitor synthesis. The triazolopyridine moiety provides rigid binding to ATP pockets, while the target compound’s biphenyl group may target GPCRs or nuclear receptors .
  • 3-Fluoro-4-(2-naphthalenyl)benzoic Acid (CAS: 1261907-62-3): Molecular Formula: C₁₇H₁₁FO₂ (MW: 266.27 g/mol). The naphthalene group enhances π-π stacking with aromatic residues in proteins, a property less pronounced in the target compound due to its smaller substituents .

Research Findings and Industrial Relevance

  • Extraction Efficiency : Fluorinated benzoic acids like the target compound exhibit higher distribution coefficients (logD >3) in emulsion liquid membranes compared to acetic acid (logD ~0.5), enabling efficient separation from wastewater .
  • Thermochemical Stability : Density-functional theory (DFT) studies suggest that exact-exchange terms improve accuracy in predicting the thermochemistry of fluorinated aromatics, including the target compound .

Preparation Methods

The key challenge lies in regioselective introduction of fluorine atoms and methyl groups on the aromatic rings, followed by efficient carboxylation to yield the benzoic acid functionality.

Key Preparation Methods and Reaction Steps

Friedel-Crafts Acylation Route for 4-Fluoro-2-methylbenzoic Acid Intermediate

A foundational intermediate in the synthesis is 4-fluoro-2-methylbenzoic acid, which can be prepared by Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride under Lewis acid catalysis (preferably anhydrous aluminum trichloride). This method offers mild reaction conditions, low cost, and industrial scalability.

Stepwise Procedure:

Step Reagents & Conditions Outcome
1. Friedel-Crafts Acylation m-fluorotoluene + trichloroacetyl chloride, catalyst: AlCl3, solvent: 1,2-dichloroethane, temp: 0–10°C Formation of ortho- and para-ketone isomers (2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethanone and isomers)
2. Alkaline Hydrolysis 30% NaOH aqueous solution, stirring 1 hour, acidify with HCl to pH 3-4 Conversion to 4-fluoro-2-methylbenzoic acid and isomers
3. Recrystallization Solvent: toluene, reflux and cooling Purification to isolate 4-fluoro-2-methylbenzoic acid with ~98.5% purity

Yield and Purity:

  • Total yield: ~61%
  • Purity by HPLC: ~98.5%

This method avoids harsh lithiation or Grignard conditions and uses readily available starting materials, making it suitable for scale-up production.

Alternative Cyanation and Hydrolysis Route

Another approach involves:

  • Acylation of 2-fluorotoluene to form 4-fluoro-3-methylacetophenone.
  • Cyanation of the acetophenone derivative to form 3-methyl-4-cyanoacetophenone.
  • Acidic hydrolysis of the nitrile to the corresponding carboxylic acid.

This multi-step approach is operationally simple and yields high product amounts, but involves additional steps such as cyanation and esterification for derivative formation.

Coupling and Esterification Routes for Derivative Formation

Some methods prepare methyl esters of acetylbenzoic acid derivatives through:

  • Acylation reactions in the presence of acylating reagents and 2-fluorotoluene.
  • Esterification with methanol under acidic conditions.
  • Subsequent hydrazide or hydrazone derivative synthesis for bioactive compound development.

Though these methods focus on derivatives, they provide insights into functional group transformations relevant to the target compound.

Reaction Conditions and Catalysts

Reaction Step Catalyst / Reagent Solvent(s) Temperature Range Notes
Friedel-Crafts Acylation Anhydrous AlCl3 (preferred) 1,2-Dichloroethane 0 to 10 °C Lewis acid catalysis, mild conditions
Hydrolysis NaOH (30% aqueous solution) Aqueous Room temperature Alkaline hydrolysis followed by acidification
Recrystallization None (solvent purification) Toluene, benzene, ethyl acetate Reflux then cooling Separation of isomers
Cyanation (alternative route) Cyanating reagent (e.g., NaCN) Organic solvent Ambient to mild heating Requires careful handling
Esterification Methanol + H2SO4 (acid catalyst) Methanol Reflux (7-8 hours) Ester formation from acid

Analytical and Purification Techniques

  • HPLC : Used to monitor reaction progress and determine purity (~98.5% purity achieved).
  • Recrystallization : Effective for isomer separation and purity enhancement.
  • TLC : Thin-layer chromatography for reaction monitoring.
  • pH Adjustment : Critical during hydrolysis and acidification steps to precipitate the acid product.

Summary Table of Preparation Methods

Method No. Starting Material(s) Key Reaction(s) Advantages Disadvantages Reference
1 m-fluorotoluene + trichloroacetyl chloride Friedel-Crafts acylation → hydrolysis → recrystallization Mild conditions, low cost, scalable Isomer mixture requires separation
2 2-fluorotoluene Acylation → cyanation → hydrolysis High yield, simple operations Multi-step, cyanide handling
3 4-fluorobenzoic acid derivatives Esterification → hydrazide formation Useful for derivative synthesis Not direct for target acid

Research Findings and Industrial Relevance

  • The Friedel-Crafts route using m-fluorotoluene and trichloroacetyl chloride is the most industrially viable due to accessible raw materials, mild reaction conditions, and moderate yields (~61%).
  • The process avoids complex lithiation or Grignard reactions that require ultra-low temperatures and anhydrous conditions.
  • Recrystallization effectively separates the desired isomer from ortho- and para-isomers.
  • The method has been experimentally validated with detailed reaction monitoring and product characterization.

Q & A

Q. Basic

  • X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding involving the carboxylic acid group) .
  • NMR spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H NMR confirms substituent positions (e.g., distinguishing ortho/meta fluorine) .
  • HPLC-MS : Validates purity (>98%) and detects trace byproducts .

How do the electronic effects of fluorine substituents influence the reactivity of the carboxylic acid group?

Basic
The electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid (pKa ~2.5–3.0), enhancing its reactivity in esterification or amidation. The ortho-fluoro group also sterically hinders nucleophilic attack, requiring optimized conditions (e.g., DCC/DMAP catalysis) for coupling reactions .

How can researchers resolve contradictions in spectral data (e.g., NMR vs. crystallography) for this compound?

Advanced
Discrepancies may arise from dynamic processes (e.g., rotational barriers in solution vs. solid state). Strategies include:

  • Variable-temperature NMR : Identifies conformational equilibria.
  • DFT calculations : Compares experimental and computed chemical shifts to validate assignments .
  • Cross-validation : Use complementary techniques (e.g., IR for functional groups) .

What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Q. Advanced

  • Molecular docking : Screens for binding affinity to biological targets (e.g., enzymes implicated in Alzheimer’s disease) .
  • ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability based on logP and PSA values .
  • QSAR modeling : Relates structural features (e.g., fluorine placement) to activity .

How can regioselectivity challenges in electrophilic substitution reactions be addressed?

Advanced
Fluorine’s strong directing effects often lead to para/ortho substitution. To control regioselectivity:

  • Blocking groups : Temporarily protect reactive sites (e.g., using sulfonic acid groups).
  • Lewis acid catalysts : AlCl₃ or BF₃·Et₂O direct electrophiles to specific positions .

What strategies optimize yield in multi-step syntheses involving sensitive intermediates?

Q. Advanced

  • Flow chemistry : Minimizes degradation of heat-sensitive intermediates.
  • Microwave-assisted synthesis : Accelerates slow steps (e.g., cyclization) .
  • In situ monitoring : ReactIR or PAT (Process Analytical Technology) tracks reaction progress .

How can researchers explore the biological activity of this compound in vitro?

Q. Advanced

  • Enzyme inhibition assays : Test against targets like β-secretase (Alzheimer’s) using fluorogenic substrates .
  • Cellular uptake studies : LC-MS quantifies intracellular concentrations in model cell lines.
  • Structural analogs : Modify the phenyl or carboxylic acid moieties to establish SAR (Structure-Activity Relationships) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid
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3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid

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